Diquat dichloride

Description

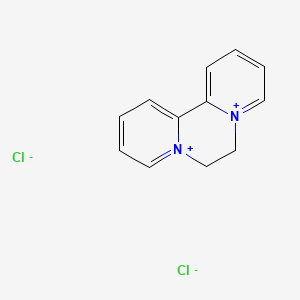

Structure

2D Structure

Properties

CAS No. |

4032-26-2 |

|---|---|

Molecular Formula |

C12H12Cl2N2 |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |

InChI |

InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |

InChI Key |

SKYNPRKUXHXZFJ-UHFFFAOYSA-L |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Coupling and Formation of 2,2'-Dipyridyl Intermediate

The synthesis begins with the coupling of 2-chloropyridine to form the 2,2'-dipyridyl intermediate. This is achieved by reacting 2-chloropyridine with zinc powder and nickelous chloride as catalysts in the presence of triphenylphosphine and a solvent such as N,N-dimethylacetamide (DMAC). The reaction is conducted at elevated temperatures (60-100°C) for 2-3 hours to ensure complete coupling.

- Reaction conditions:

- 2-chloropyridine : DMAC : triphenylphosphine : zinc powder : nickelous chloride in mass ratio approximately 125-130 : 250-300 : 70-75 : 60-70 : 5-10

- Temperature: 60-100°C

- Time: 2-3 hours

After completion, the reaction mixture is heated to 100-130°C to remove DMAC by distillation, yielding a solid product containing the coupled intermediate.

Alkaline Hydrolysis and Extraction

The solid intermediate undergoes alkaline hydrolysis by treatment with 20% ammoniacal liquor and ammonium sulfate at 40-60°C for 4-5 hours. This step converts the coupled product to 2,2'-dipyridyl.

- Alkaline hydrolysis conditions:

- Ammoniacal liquor (20%)

- Ammonium sulfate

- Temperature: 40-60°C

- Time: 4-5 hours

Following hydrolysis, toluene is added for liquid-liquid extraction. The mixture is separated into aqueous and organic phases. The toluene phase is then treated with dilute hydrochloric acid to remove impurities. The aqueous phase pH is adjusted to 7-8 with ammonia, and the 2,2'-dipyridyl intermediate is isolated by filtration.

Cyclization to Form Diquat Crude Product

The key cyclization step involves reacting the 2,2'-dipyridyl intermediate with ethylene dibromide under reflux at 110-130°C for 15-20 hours. This ring-closure reaction forms the diquat crude product.

- Cyclization conditions:

- 2,2'-dipyridyl : ethylene dibromide mass ratio ~ 250-300 : 2000-2500

- Temperature: 110-130°C (reflux)

- Time: 15-20 hours

The product is isolated by filtration as a solid crude diquat compound.

Purification and Preparation of Diquat Aqueous Solution

The crude diquat product is dissolved in water, and the pH is adjusted to 7-8 with ammoniacal liquor. The solution undergoes multiple extractions with toluene to remove organic impurities. Subsequently, the aqueous phase pH is lowered to 4-6 using dilute hydrochloric acid to obtain the diquat aqueous solution.

Decolorization is performed by adding activated carbon, followed by filtration to yield the final this compound aqueous solution, which meets the required standards for use.

Alternative Preparation via Oxidative Bromide Exchange

Another method involves converting diquat dibromide to this compound by oxidative bromide exchange. An aqueous solution of diquat dibromide is mixed with hydrochloric acid and then added dropwise to a mixture containing an organic solvent (e.g., n-heptane), a bromine absorbent (phenol), and an oxidant (hydrogen peroxide) at 20-100°C.

- Reaction specifics:

- Oxidant: Hydrogen peroxide

- Bromine absorbent: Phenol

- Organic solvent: n-heptane

- Temperature: 60-80°C

- Reaction time: ~1.5 hours

After reaction, phases are separated, and the aqueous phase is adjusted to pH 3-7 with ammonium bicarbonate or ammonia. Concentration and purification steps including decolorization, recrystallization, and drying yield pure this compound salt with high yield (~99.2%).

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Coupling | 2-chloropyridine, DMAC, triphenylphosphine, zinc, NiCl2 | 60-100 | 2-3 hours | Mass ratios critical for yield |

| Precipitation & DMAC removal | Heating to 100-130, vacuum distillation | 100-130 | Variable | Solid intermediate isolation |

| Alkaline hydrolysis | 20% ammoniacal liquor, ammonium sulfate | 40-60 | 4-5 hours | Converts to 2,2'-dipyridyl |

| Extraction & Pickling | Toluene extraction, dilute HCl pickling | Ambient | Minutes | Phase separation and purification |

| Cyclization | 2,2'-dipyridyl + ethylene dibromide | 110-130 | 15-20 hours | Ring closure to diquat crude |

| Final extraction & pH adjustment | Water dissolution, toluene extraction, pH 4-8 adjustment | Ambient | Minutes | Produces diquat aqueous solution |

| Decolorization | Activated carbon | Ambient | Minutes | Removes color impurities |

| Oxidative bromide exchange (alternative) | Diquat dibromide, HCl, H2O2, phenol, n-heptane | 60-80 | ~1.5 hours | Produces this compound salt, high yield |

Research Findings and Industrial Relevance

The coupling step using nickelous chloride and zinc powder catalysts is essential for efficient formation of the bipyridyl intermediate, with precise control over reagent ratios and temperature improving yields.

Alkaline hydrolysis conditions (pH, temperature, and time) significantly affect the purity of the 2,2'-dipyridyl intermediate, impacting downstream cyclization efficiency.

The cyclization reaction requires prolonged heating at reflux to ensure complete ring closure, with the stoichiometric ratio of ethylene dibromide to intermediate being critical for product quality.

The alternative oxidative bromide exchange method offers a high-yield route to this compound salt with effective phase separation and purification steps, suitable for industrial scale production.

Decolorization with activated carbon is a standard purification step to meet product quality standards.

Chemical Reactions Analysis

Types of Reactions: Diquat dichloride primarily undergoes redox reactions. It is known to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) through reduction-oxidation processes .

Common Reagents and Conditions: The compound reacts with reducing agents that convert it to radical cations, which are responsible for its herbicidal activity. Common reagents include various reducing agents and catalysts that facilitate the redox reactions .

Major Products Formed: The primary products formed from the reactions of this compound are radical cations, which play a crucial role in its mechanism of action as a herbicide .

Scientific Research Applications

Agricultural Applications

Weed Control

- Diquat dichloride is widely utilized as a contact herbicide to manage broadleaf weeds and grasses. It functions by disrupting cell membranes, causing rapid desiccation of the target plants. This property makes it particularly effective in crops such as potatoes, oilseed rape, and various fruits and vegetables .

Desiccation of Crops

- In addition to weed control, diquat is employed as a desiccant for crops like potato vines and seed crops. This application aids in the uniform drying of crops before harvest, enhancing the efficiency of harvesting operations .

Aquatic Weed Management

- This compound is also effective in controlling aquatic weeds. Its high solubility in water allows for effective application in water bodies to manage invasive plant species such as water hyacinth and duckweed .

Environmental Applications

Ecosystem Management

- Diquat's role in ecosystem management includes controlling unwanted vegetation in aquatic environments, which can help maintain biodiversity by preventing invasive species from dominating native flora. Studies have shown that diquat does not induce significant acute toxicity to aquatic organisms at environmentally relevant levels .

Soil Health

- The compound has been noted for its low risk of leaching into groundwater due to its moderate persistence in soil but rapid degradation in aquatic systems. This characteristic makes it a preferred choice for managing vegetation without long-term environmental impacts .

Industrial Applications

Surface Cleaning Agent

- This compound has been investigated for use as a cleaning agent in industrial settings where rapid plant desiccation is required. Its ability to quickly eliminate unwanted vegetation can be beneficial in maintaining clear operational areas around industrial sites .

Research Applications

- In scientific research, this compound has been used to study mechanisms of cell death and neurotoxicity. For instance, it has been shown to induce caspase-independent cell death in neuronal cell lines, making it a valuable tool for understanding neurodegenerative processes .

Toxicological Studies

This compound has been the subject of numerous toxicological studies due to its moderate toxicity profile. Research indicates that it can cause skin irritation and respiratory issues upon exposure, necessitating caution during handling .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on zebrafish embryos demonstrated that diquat and its metabolites did not induce significant acute toxicity at concentrations relevant to environmental exposure. This finding supports the use of diquat in aquatic environments where non-target species must be protected .

Case Study 2: Crop Desiccation Efficiency

Field trials assessing the efficacy of diquat as a desiccant on potato crops indicated that application led to uniform drying and improved harvest efficiency compared to untreated controls. The results highlighted diquat's role in enhancing agricultural productivity while minimizing crop loss during harvest .

Mechanism of Action

The mechanism of action of diquat dichloride involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through redox reactions. These reactive species cause oxidative stress, leading to cellular damage and death in plants. The compound targets cellular membranes and disrupts the photosynthesis process, resulting in rapid desiccation and death of the target plant .

Comparison with Similar Compounds

Data Tables

Table 1: Cotton Defoliation Efficacy (2015–2016 Trials)

| Treatment | Seed Cotton Yield (q/ha) | Defoliation (%) |

|---|---|---|

| Diquat dibromide (1105 g a.i./ha) | 31.13 | 85–90 |

| Diquat dibromide (918.75 g a.i./ha) | 29.85 | 80–85 |

| Paraquat dichloride (300 g a.i./ha) | 29.70 | 78–82 |

| Untreated Control | 26.50 | 40–45 |

Q & A

Q. What are the key chemical identifiers and structural properties of diquat dichloride, and how can they be verified experimentally?

this compound (CAS Reg. No. 4032-26-2) is a quaternary ammonium herbicide with the IUPAC name 6,7-dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-5,8-diium dichloride. Its molecular formula is C₁₂H₁₂Cl₂N₂. Structural verification can be achieved via high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the bipyridylium backbone and chloride counterions. Cross-referencing with databases like the Compendium of Pesticide Common Names ensures accuracy .

Q. What is the primary mode of action of this compound as a herbicide, and how can researchers model its redox behavior in plant systems?

this compound acts by generating reactive oxygen species (ROS) via redox cycling, disrupting photosynthesis and membrane integrity. To study this, researchers can design in vitro assays using isolated chloroplasts or plant cell cultures, monitoring ROS production via fluorescence probes (e.g., DCFH-DA) and correlating results with electron transport chain inhibition. Dose-response curves and kinetic studies are critical for modeling efficacy .

Q. What standardized analytical methods are recommended for quantifying this compound residues in environmental samples?

EPA Method 549.2 outlines HPLC with UV detection (λ = 310 nm) for paraquat/diquat analysis in water. For complex matrices like soil, extraction with acidic methanol followed by solid-phase extraction (SPE) cleanup is advised. Quality control should include spike-recovery experiments and calibration against certified reference materials (e.g., Paraquat/Diquat Calibration Mix, 1,000 µg/mL) .

Advanced Research Questions

Q. How do discrepancies between experimental and modeled soil sorption coefficients (Koc) for this compound impact environmental risk assessments?

Experimental Koc values for this compound (~10,000–20,000 L/kg) often conflict with OPERA-modeled values (e.g., ~10 L/kg) due to its divalent cationic nature, which invalidates standard QSAR models. Researchers must prioritize empirical data from batch equilibrium studies (OECD Guideline 106) to avoid underestimating mobility. Field validation using lysimeters or tracer experiments is recommended .

Q. What experimental designs are optimal for assessing the long-term ecotoxicological effects of this compound in aquatic ecosystems?

Use microcosm/mesocosm studies to simulate chronic exposure (≥6 months) at environmentally relevant concentrations (0.1–10 µg/L). Endpoints should include algal biomass (via chlorophyll-a quantification), invertebrate population dynamics (e.g., Daphnia magna mortality), and bioaccumulation in benthic organisms. Statistical models like NOEC/LOEC or EC₅₀ must account for seasonal variability in redox conditions .

Q. How can researchers resolve contradictory data on this compound’s photodegradation kinetics in different water matrices?

Conflicting half-life values (e.g., days vs. weeks) arise from variations in dissolved organic matter (DOM) and UV intensity. A tiered approach is recommended:

- Lab-scale: Use simulated sunlight (Xe-arc lamps) and DOM-spiked water (e.g., Suwannee River fulvic acid) to isolate degradation pathways.

- Field validation: Deploy passive samplers in natural water bodies with real-time UV monitoring. LC-MS/MS analysis of degradation byproducts (e.g., monoquat) is critical for pathway elucidation .

Q. What methodological challenges arise when studying synergistic interactions between this compound and paraquat in mixed herbicide formulations?

Co-formulations (e.g., 135 g/L paraquat dichloride + 115 g/L diquat dibromide) complicate toxicity assessments due to overlapping redox mechanisms. Researchers should employ isobolographic analysis to distinguish additive vs. synergistic effects. In planta studies using Arabidopsis mutants deficient in ROS scavenging (e.g., cat2) can clarify molecular interactions .

Q. How can regulatory discrepancies in this compound’s hazard classification impact laboratory safety protocols?

this compound is classified as a Highly Hazardous Pesticide (HHP) under FAO guidelines but lacks uniform GHS labeling. Labs must adopt stringent precautions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.